N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is a compound with significant potential in scientific research, particularly in materials science and organic electronics. Its molecular formula is , and it has a molecular weight of approximately 376.45 g/mol. The compound is characterized by the presence of a bithiophene moiety, which is known for its electronic properties and applications in organic semiconductors.
This compound falls under the category of organic compounds featuring thiophene derivatives. It is classified as an amide due to the presence of the ethanediamide functional group, which plays a crucial role in its chemical reactivity and interactions.
The synthesis of N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide typically involves multi-step reactions that incorporate the bithiophene unit and the hydroxyethyl amine functionalities.
The structure of N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide features:
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
NYZRGQNJEKJEEJ-UHFFFAOYSA-N
N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide can participate in various chemical reactions due to its functional groups:
The stability of the compound under different conditions (pH, temperature) should be evaluated to understand its reactivity profile better. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm structural integrity post-synthesis.
The mechanism of action for N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is largely dependent on its interactions at the molecular level:
Research indicates that compounds with bithiophene structures often exhibit enhanced conductivity and photophysical properties due to their extended π-conjugation systems.
Relevant data from suppliers indicate that purity levels are usually around 95%, making it suitable for high-quality research applications.
N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide has several scientific uses:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7